5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
The compound 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative featuring a bromine substituent at the 5-position and a 3-chlorothiophene-methyl group at the 1-position.
Properties
Molecular Formula |
C7H6BrClN4S |
|---|---|
Molecular Weight |
293.57 g/mol |
IUPAC Name |
5-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-5-4(9)1-2-14-5/h1-2H,3H2,(H2,10,12) |
InChI Key |
ZHRWMJSBPMIHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Structure
The compound features a triazole ring, which is significant in various biological activities. The presence of bromine and chlorine atoms contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine has shown promise in medicinal chemistry for its potential therapeutic effects.
Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for developing new antifungal agents. Research indicates that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural similarity to other known anticancer agents allows it to interact with specific biological targets involved in cancer cell proliferation and survival .
Agricultural Applications
The compound's ability to act as a fungicide makes it relevant in agriculture. It can be used to protect crops from fungal infections, thereby enhancing yield and quality. Research into its efficacy against various plant pathogens is ongoing, with promising results indicating its potential as a sustainable agricultural solution .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies : The compound can be utilized to investigate the mechanisms of enzyme inhibition in various metabolic pathways. Its ability to bind to specific enzymes allows researchers to elucidate the role of these enzymes in disease processes .
Receptor Binding Studies : The structural characteristics of this compound make it suitable for exploring interactions with biological receptors. This can lead to insights into drug design and development targeting specific pathways involved in diseases.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition of fungal growth in vitro compared to control groups, suggesting its potential use as an agricultural fungicide .
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute investigated the anticancer properties of triazole derivatives. The study found that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural analogs and their differences:
Key Observations :
- Bioactivity : Benzoxazole-thione analogs (e.g., compound 6k in ) exhibit direct anticancer activity, suggesting that fused heterocyclic systems may enhance potency .
- Solubility : Ethoxymethyl or methoxymethyl substituents (e.g., ) improve aqueous solubility, which is critical for pharmacokinetics .
Pharmacological and Physicochemical Properties
Anticancer Potential
- Triazol-3-amine Analogs : Derivatives like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine show IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
- Benzoxazole-Thione Hybrids (6k) : Exhibit moderate activity (IC₅₀ ~12 μM) against cervical cancer (HeLa) cells, attributed to DNA intercalation and topoisomerase inhibition .
Biological Activity
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and data.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHBrClNS |
| Molecular Weight | 293.57 g/mol |
| CAS Number | 1858600-58-4 |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : A study evaluating triazole derivatives found that certain modifications led to enhanced antifungal activity against various pathogens. The compound's structural features are believed to contribute to its efficacy against fungi like Candida and Aspergillus spp. .
- Bacterial Inhibition : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The triazole ring is often associated with the modulation of key signaling pathways involved in cancer progression .
- Mechanistic Insights : Research suggests that these compounds may interact with DNA and inhibit topoisomerases, critical enzymes for DNA replication and repair . This interaction can lead to increased DNA damage in cancer cells.
Case Studies
Several studies highlight the biological activity of triazole compounds similar to this compound:
- Study on Antifungal Activity : A derivative was tested for its antifungal activity against Fusarium species, showing an EC50 value indicating effective inhibition at low concentrations .
- Antimicrobial Efficacy : Another study demonstrated that a related triazole compound displayed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the triazole core. For example:
- Step 1 : Bromination at the 5-position of the triazole ring using N-bromosuccinimide (NBS) under anhydrous conditions .
- Step 2 : Alkylation with (3-chlorothiophen-2-yl)methyl chloride via nucleophilic substitution. This step often requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the triazole NH group .
- Yield Optimization : Elevated temperatures (70–90°C) and prolonged reaction times (12–24 hrs) improve substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Triazole protons resonate at δ 7.8–8.2 ppm (aromatic region).
- The (3-chlorothiophen-2-yl)methyl group shows distinct splitting patterns: thiophene protons at δ 6.5–7.0 ppm and CH₂ protons at δ 4.5–5.0 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with isotopic patterns confirming bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (≈3:1 for ³⁵Cl/³⁷Cl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:
- Control Experiments : Use known inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
- Dose-Response Curves : Establish IC₅₀ values under standardized protocols (e.g., 37°C, pH 7.4) to minimize variability .
- Computational Docking : Perform molecular dynamics simulations to assess binding interactions with target enzymes (e.g., cholinesterase active sites) and identify steric clashes caused by the bulky (3-chlorothiophen-2-yl)methyl group .
Q. What strategies are effective for modifying the triazole core to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Functional Group Addition : Introduce hydrophilic substituents (e.g., -OH, -NH₂) at the triazole 1-position via post-synthetic modifications. However, steric hindrance from the bromo group may limit reactivity .
- Co-crystallization Studies : Co-crystallize the compound with cyclodextrins or PEG derivatives to improve aqueous solubility while maintaining structural integrity .
- Pro-drug Approach : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups, which hydrolyze in vivo to release the active compound .
Experimental Design & Data Analysis
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Variable Substituents : Systematically vary substituents on the triazole (e.g., replacing Br with Cl or CF₃) and thiophene rings (e.g., altering Cl position or substituting with methyl groups) .
- Biological Testing : Prioritize assays relevant to the compound’s hypothesized targets (e.g., α-glucosidase, monoamine oxidase) using kinetic assays to measure inhibition constants (Kᵢ) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
Tables for Key Data
Table 1 : Representative Enzyme Inhibition Data for Triazole Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) | Cholinesterase Kᵢ (nM) |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 3.7 ± 0.5 |
| 5-Bromo-triazole (no thiophene) | 45.6 ± 3.8 | 25.9 ± 2.1 |
Table 2 : Synthetic Yield Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 68 |
| THF | 60 | 24 | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
